molecular formula C24H23N3O3S2 B2556117 3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone CAS No. 691858-09-0

3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone

Cat. No.: B2556117
CAS No.: 691858-09-0
M. Wt: 465.59
InChI Key: KGXOQERVMCKMSJ-UHFFFAOYSA-N
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Description

3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of kinase inhibition. Its core structure is based on a quinazoline scaffold, a privileged structure in drug discovery known for its ability to interact with adenine binding sites of various kinases. This compound has been identified as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, proliferation, migration, and survival signaling , and its overexpression is frequently associated with tumor invasion, metastasis, and poor prognosis in several cancer types. The mechanism of action of this compound involves binding to the ATP-binding pocket of FAK, thereby preventing its autophosphorylation and subsequent downstream signaling. Research publications have highlighted its efficacy in suppressing the proliferation, migration, and invasion of cancer cells in vitro, and it has shown promising antitumor activity in preclinical xenograft models . The specific substitutions on the quinazoline core, including the 2-thienylmethyl and the phenylpropanone sulfanyl groups, are designed to optimize binding affinity and selectivity. This makes it a valuable pharmacological tool for dissecting the complex biological functions of FAK in cancer biology, angiogenesis, and other FAK-associated disease pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-imino-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-29-21-13-18-19(14-22(21)30-2)26-24(27(23(18)25)15-17-9-6-11-31-17)32-12-10-20(28)16-7-4-3-5-8-16/h3-9,11,13-14,25H,10,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXOQERVMCKMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)C3=CC=CC=C3)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Starting with readily available precursors, the quinazoline core is constructed through a condensation reaction involving 2-aminobenzamide and thienylmethyl aldehyde. The imino and sulfanyl functionalities are introduced via subsequent reactions, potentially including nucleophilic substitutions and imination reactions.

Industrial Production Methods

Scaled-up industrial production would optimize these reactions for high yield and purity. Parameters such as reaction temperature, solvent choice, and catalyst presence are meticulously controlled. Pilot plant studies and reaction optimization are crucial steps to ensure consistency and efficiency in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation, particularly at the sulfur and aromatic ring sites, to form sulfoxides and other oxidation products.

  • Reduction: Reduction reactions could target the imino and sulfanyl groups, leading to derivatives with altered electronic properties.

  • Substitution: Nucleophilic or electrophilic substitution reactions are possible at the aromatic rings and the quinazoline core.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or permanganates in acidic or basic conditions.

  • Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents or nucleophiles under catalyzed conditions.

Major Products Formed

The primary products include derivatives like sulfoxides, sulfones, reduced amines, and substituted quinazolines.

Scientific Research Applications

This compound finds applications across various scientific fields:

  • Chemistry: As a synthetic intermediate in the preparation of more complex organic molecules.

  • Biology: As a ligand in biochemical assays studying protein interactions.

  • Medicine: Potential therapeutic agent due to its interactions with specific molecular targets.

  • Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The molecular structure, with its multiple functional groups, allows for versatile binding modes and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key differences and similarities:

Structural Analog: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)

This compound () shares a fused heterocyclic framework (triazino-indol vs. quinazolinyl) but differs in substituents and functional groups:

  • Substituents: The analog contains a 4-bromophenyl group and a pyrazole ring, whereas the target compound has a thienylmethyl substituent and a sulfanyl-propanone chain.
  • Reactivity : The bromophenyl group in the analog may enhance electrophilic substitution reactivity, while the thienylmethyl group in the target compound could influence π-π stacking interactions in biological systems.
  • Molecular Weight : The analog’s molecular weight is higher (~550–600 g/mol estimated) compared to the target compound’s 465.59 g/mol, suggesting differences in solubility or bioavailability .

Functional Group Comparison

Feature Target Compound Triazino-Indol Analog
Core Structure Quinazolinyl ring with 3,4-dihydro modification Triazino-indol fused system
Key Substituents 2-Thienylmethyl, dimethoxy, sulfanyl-propanone 4-Bromophenyl, pyrazole, dimethyl-dihydroindol
Molecular Weight 465.59 g/mol ~550–600 g/mol (estimated)
Potential Applications Enzyme inhibition, receptor modulation Anticancer or antimicrobial research (inferred from bromophenyl groups)

Pharmacological Implications

  • Quinazolinyl vs. Triazino-Indol Cores: Quinazolinyl derivatives are known for kinase inhibition (e.g., EGFR inhibitors), while triazino-indol systems are explored for DNA intercalation or topoisomerase inhibition .
  • Sulfanyl vs. Bromophenyl Groups : The sulfanyl group in the target compound may enhance solubility in polar solvents, whereas the bromophenyl group in the analog could improve lipophilicity and membrane permeability .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis involves multi-step functionalization of the quinazolinyl core, which may limit scalability compared to simpler analogs .
  • Biological Activity: No direct bioactivity data for the target compound are available in the provided evidence. However, quinazolinyl sulfanyl derivatives have shown promise in targeting adenosine receptors or tyrosine kinases in prior studies .

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